Gabmtp
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Gabmtp is synthesized through a multi-step chemical processThe reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the triphosphate linkage .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Gabmtp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
Scientific Research Applications
Gabmtp has a wide range of applications in scientific research:
Chemistry: Used as a tool to study nucleotide interactions and enzyme mechanisms.
Biology: Employed in the investigation of cellular processes involving nucleotides.
Medicine: Explored for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of biochemical reagents and diagnostic tools
Mechanism of Action
Gabmtp exerts its effects by mimicking natural nucleotides, thereby interacting with various enzymes and molecular pathways. It primarily targets nucleotide-binding proteins and enzymes involved in cellular signaling and metabolism. The compound’s non-hydrolyzable nature allows it to act as a stable analog in biochemical assays, providing insights into enzyme kinetics and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’- (Alpha,Beta-Methylene)Triphosphate: Another non-hydrolyzable nucleotide analog with similar applications.
Cytidine 5’- (Alpha,Beta-Methylene)Triphosphate: Used in similar biochemical studies.
Uridine 5’- (Alpha,Beta-Methylene)Triphosphate: Shares similar properties and applications
Uniqueness
Gabmtp is unique due to its specific structure and stability, making it particularly useful in studies requiring non-hydrolyzable nucleotide analogs. Its ability to mimic natural guanosine triphosphate while resisting enzymatic degradation sets it apart from other similar compounds .
Properties
IUPAC Name |
[[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O13P3/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(28-10)1-27-32(25,26)29-31(23,24)3-30(20,21)22/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBDHXOBFUBCJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N=C(NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O13P3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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